Methyltrioctadecylammonium bromide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Chemical Science
Quaternary ammonium compounds, often referred to as "quats," are organic compounds with the general structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining characteristic that drives their utility. wikipedia.org
In chemical science, QACs are recognized for their roles as:
Surfactants and Antimicrobials: Their amphiphilic nature, possessing both a hydrophilic and a hydrophobic component, allows them to disrupt the cell membranes of microorganisms, making them effective disinfectants and antiseptics. frontiersin.org This property is leveraged in a wide array of products, from household cleaners to industrial sanitizers. frontiersin.orgchemicalsafetyfacts.org
Phase Transfer Catalysts: QACs can facilitate reactions between substances in immiscible phases (e.g., oil and water). wikipedia.org By transporting a reactant from one phase to another, they can significantly accelerate reaction rates, a crucial function in organic synthesis. wikipedia.org
Antistatic Agents and Fabric Softeners: Their ability to neutralize static charges makes them valuable components in shampoos, fabric softeners, and other personal care and household products. wikipedia.org
The widespread use of QACs has also prompted research into their environmental and health impacts, making them a subject of ongoing scientific inquiry. nih.govelsevierpure.com
Overview of Methyltrioctadecylammonium Bromide (MTOAB) in Research Context
This compound (MTOAB) is a specific type of quaternary ammonium compound characterized by one methyl group and three octadecyl (C18) chains attached to a central nitrogen atom, with bromide as the counter-ion. This long-chain structure imparts strong surfactant properties.
In the context of academic research, MTOAB is investigated for its potential in various applications, including its use as a surface agent and its interactions with biological systems. Its long alkyl chains are a key feature, influencing its self-assembly into structures like micelles and vesicles, which are of interest in drug delivery and materials science.
Historical Development of Research on MTOAB and Related Surfactants
Research into quaternary ammonium compounds dates back decades, initially focusing on their antimicrobial properties. frontiersin.org The development of QACs with varying alkyl chain lengths, such as MTOAB, has been driven by the desire to fine-tune their physicochemical properties for specific applications.
Early research on long-chain QACs like MTOAB centered on their surfactant behavior in aqueous solutions, including the determination of critical micelle concentrations (CMC) and their phase behavior. Over time, the scope of research has expanded to include more complex applications. For instance, related compounds like Myristyltrimethylammonium bromide (MYTAB), which has a C14 alkyl chain, have been studied for their potential to inhibit bacterial growth on dental resins. mdpi.com The study of such analogs provides valuable insights into how the alkyl chain length affects the biological and chemical activity of these compounds.
Scope and Objectives of MTOAB-Focused Academic Investigations
Current academic investigations into this compound are multifaceted, with several key objectives:
Understanding Physicochemical Properties: A primary goal is to thoroughly characterize the fundamental properties of MTOAB, such as its solubility, critical micelle concentration, and thermal stability. This foundational data is crucial for its potential application in various fields.
Exploring Applications in Materials Science: Researchers are investigating the use of MTOAB in the synthesis of nanomaterials, where it can act as a template or stabilizing agent. Its self-assembly properties are also being explored for the creation of novel drug delivery systems.
Investigating Interfacial Behavior: Studies focus on the behavior of MTOAB at interfaces, such as liquid-liquid or solid-liquid interfaces. This is relevant for its potential use as an emulsifier, dispersant, or coating agent.
A market research report for MTOAB indicates its relevance in various industrial applications, which often stems from academic research into its fundamental properties and potential uses. marketpublishers.com
Structure
2D Structure
Properties
IUPAC Name |
methyl(trioctadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJZUZBJHDLPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H114BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584930 | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18262-86-7 | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Advanced Preparative Strategies for Methyltrioctadecylammonium Bromide and Its Derivatives
General Synthetic Pathways for Quaternary Ammonium (B1175870) Bromides
Quaternary ammonium bromides are generally synthesized through the quaternization of tertiary amines with alkyl bromides. nih.govtsijournals.com This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic carbon of the alkyl bromide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the bromide ion acting as the counter-ion. nih.govtsijournals.commdpi.com
A common method for preparing quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) is the alkylation of a tributylamine (B1682462) with 1-bromobutane. wikipedia.org Similarly, MTOAB can be synthesized by reacting trioctadecylamine (B94590) with methyl bromide. The efficiency of the reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the reaction temperature. For instance, the synthesis of certain quaternary ammonium bromides has been successfully carried out by reacting cineole aminoethers with primary alkyl bromides. nih.gov
Another approach involves the reaction of amides derived from natural sources like tallow (B1178427) and coconut oil with alkyl halides such as 1-bromobutane. tsijournals.com This method highlights the use of renewable resources in the synthesis of QACs. The yield of the final product can vary depending on the specific alkyl halide used, with bromo and chloro derivatives often showing better yields than iodo derivatives. tsijournals.com
The general structure of quaternary ammonium compounds features a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is a defining characteristic of QACs and is crucial for their diverse applications. mdpi.comnih.gov
Ion Exchange Mechanisms in MTOAB Synthesis with Layered Silicates
Ion exchange is a powerful technique for synthesizing new materials with desired crystal structures by replacing ions in a parent material with other ions from a solution. berkeley.edunih.gov This method is particularly relevant for the synthesis of MTOAB-modified layered silicates, where the inorganic cations in the clay are exchanged with the organic MTOAB cations. This process alters the surface properties of the silicate (B1173343), making it more compatible with organic polymers and expanding its applications.
Montmorillonite (B579905), a type of smectite clay, has a layered structure with exchangeable cations, such as sodium and calcium, located in the interlayer space. iaea.org The intercalation of long-chain quaternary ammonium cations like MTOAB into the montmorillonite structure is a key step in the formation of organoclays. This process involves the replacement of the inorganic cations with the organic ammonium cations, leading to an expansion of the interlayer spacing. iaea.orgnih.gov
The intercalation of cetyltrimethylammonium bromide (CTAB), a compound structurally similar to MTOAB, into montmorillonite has been extensively studied. nih.govnih.govmdpi.comresearchgate.net The process typically involves dispersing the montmorillonite in water and then adding a solution of the quaternary ammonium bromide. iaea.orgnih.gov The mixture is then stirred, often at an elevated temperature, to facilitate the ion exchange process. iaea.orgnih.gov The resulting organoclay is then filtered, washed to remove excess salt, and dried. iaea.orgnih.gov
The success of the intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing of the clay layers. nih.govresearchgate.net For example, the modification of montmorillonite with CTAB has been shown to increase the basal spacing, indicating the successful insertion of the organic cations into the interlayer space. researchgate.net The arrangement of the intercalated cations can vary from a monolayer to a bilayer or even a pseudo-trilayer depending on the loading of the organic salt. nih.gov
| Parameter | Description | Significance | References |
| Intercalation | The insertion of molecules or ions between the layers of a host material, such as clay. | Modifies the surface properties of the clay, making it more organophilic. | iaea.orgnih.govnih.govmdpi.comresearchgate.net |
| Basal Spacing | The distance between the repeating layers in a layered material like montmorillonite. | An increase in basal spacing confirms the successful intercalation of organic cations. | nih.govresearchgate.net |
| Cation Exchange Capacity (CEC) | The measure of the quantity of positively charged ions that a clay can hold. | Determines the amount of organic cation that can be intercalated into the clay. | nih.gov |
Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of various materials, including modified clays (B1170129). researchgate.netnih.govsemanticscholar.org This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times and improved product yields compared to conventional heating methods. researchgate.netnih.gov
In the context of MTOAB-modified clay systems, microwave heating can significantly reduce the time required for the intercalation of the quaternary ammonium cations into the clay layers. researchgate.net The microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can enhance the rate of ion exchange and promote the formation of well-dispersed organoclays.
Studies on the microwave-assisted synthesis of other modified clay systems, such as silver-zinc oxide nanoparticles supported on bentonite (B74815) clay, have demonstrated the effectiveness of this method. researchgate.net The use of microwaves has been shown to reduce synthesis time and modify the surface properties of the materials. researchgate.net Similarly, the application of microwave-assisted synthesis to MTOAB-modified clays can be expected to offer similar advantages, providing a faster and more energy-efficient route to these valuable materials.
| Synthesis Method | Advantages | Key Findings | References |
| Conventional Heating | Well-established and widely used. | Effective for intercalation but can be time-consuming. | iaea.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields and energy efficiency. | Reduces synthesis time and can modify surface properties of the clay. | researchgate.netnih.govsemanticscholar.orgresearchgate.net |
Self-Assembly Approaches in MTOAB-Containing Systems
Self-assembly is a process where disordered components spontaneously organize into ordered structures through local interactions. mit.eduresearchgate.net This bottom-up approach is a powerful tool for creating complex and functional materials at the nanoscale. unimib.it In the context of MTOAB, self-assembly plays a crucial role in the formation of functional monolayers and other organized structures.
A modular approach to synthesis allows for the creation of a library of molecules with desired chemical or physical properties that can be used to form self-assembled monolayers (SAMs). semanticscholar.orgscispace.comrsc.orgethz.ch This strategy involves designing and synthesizing molecules with distinct functional units: an anchoring group that binds to a substrate, a spacer unit (like the octadecyl chain in MTOAB), and a terminal functional group that imparts specific properties to the surface.
The self-assembly of these modular molecules on a surface leads to the formation of a highly ordered monolayer. semanticscholar.orgscispace.com The long alkyl chains of MTOAB, for example, would drive the self-assembly process through van der Waals interactions, leading to a densely packed and stable monolayer. The modular nature of this approach allows for the tuning of the surface properties by simply changing the terminal functional group of the self-assembling molecule. nih.gov
This method has been used to create functionalized surfaces with applications in various fields, including biosensors and electronics. semanticscholar.org The ability to control the molecular-level organization of the surface makes this a powerful strategy for creating advanced materials with tailored properties.
Electro-assisted self-assembly (EASA) is a technique that uses an electric field to induce the formation of ordered thin films on a conducting substrate. researchgate.netnih.govresearchgate.net This method is particularly effective for the deposition of mesoporous silica (B1680970) films using cationic surfactants like cetyltrimethylammonium bromide (CTAB) as templates. researchgate.netnih.govresearchgate.net
In the EASA process, a cathodic potential is applied to the substrate, which generates hydroxide (B78521) ions at the electrode surface. researchgate.netresearchgate.net These hydroxide ions catalyze the polycondensation of silica precursors, and the surfactant molecules self-assemble into ordered structures, such as hexagonally packed cylindrical micelles, which act as templates for the growing silica film. researchgate.netnih.govresearchgate.net The bromide counterions play a crucial role in this process, influencing the micelle formation and the final structure of the film. researchgate.netacs.org
The nature of the counterion can have a drastic effect on the morphology and mesostructural order of the deposited films. researchgate.net For instance, the binding strength between the cationic surfactant and the counterion can influence the packing of the surfactant molecules and the resulting pore structure of the silica film. researchgate.net This electro-assisted approach offers a high degree of control over the film deposition process, allowing for the creation of highly ordered and oriented mesoporous films. nih.gov
| Self-Assembly Technique | Driving Force | Key Features | References |
| Modular Synthesis of SAMs | Van der Waals interactions, hydrophobic effects. | Allows for the creation of functionalized surfaces with tailored properties. | semanticscholar.orgscispace.comrsc.orgethz.chnih.gov |
| Electro-Assisted Self-Assembly (EASA) | Electric field-induced catalysis and templating. | Produces highly ordered and oriented mesoporous films with controlled morphology. | researchgate.netnih.govresearchgate.net |
Control of Structural Features During MTOAB Synthesis
The precise control over the structural arrangement of Methyltrioctadecylammonium bromide (MTOAB) and its derivatives is paramount in tailoring the physicochemical properties of the final materials. This control is exerted during synthesis and subsequent modification processes, such as intercalation into layered compounds or its use as a structure-directing agent in nanoparticle synthesis. The reaction conditions play a critical role in determining the final architecture, from the arrangement of MTOAB within a host matrix to the size and shape of nanoparticles formed in its presence.
Influence of Reaction Conditions on MTOAB Intercalation
Intercalation is a process where guest molecules or ions are inserted into the interlayer spaces of a host material with a layered structure, such as clays or transition metal dichalcogenides. nih.govrsc.org This process significantly alters the host's properties by expanding the interlayer spacing and changing the surface from hydrophilic to organophilic. researchgate.net The arrangement and orientation of the intercalated MTOAB cations are highly dependent on the specific reaction conditions employed during the synthesis.
Key factors influencing the intercalation of long-chain alkylammonium cations like MTOAB into layered materials such as montmorillonite include the concentration of the cation, the nature of the solvent, and the ratio of the organic molecule to the clay. researchgate.netnih.gov Research on closely related long-chain molecules like octadecylamine, which is protonated to form the cation, demonstrates that these parameters directly impact the basal spacing of the clay galleries—the distance between the layers. researchgate.net
For instance, the intercalation of octadecylammonium cations into montmorillonite has shown that:
Amine-to-Clay Ratio: The degree of intercalation and the resulting basal spacing are strongly influenced by the initial ratio of the organic compound to the clay. Successful intercalation is typically observed within a specific range of this ratio, with an optimal value leading to the maximum incorporation of the organic cation. researchgate.net
Solvent System: The choice of solvent, such as water or water/ethanol mixtures, affects the dispersion of the clay and the solubility of the ammonium salt, thereby influencing the efficiency of the intercalation process. researchgate.net
pH and Protonation: For neutral amines, in-situ protonation is necessary to form the cation required for ion exchange with the native cations in the clay galleries. The ratio of acid (e.g., HCl) to amine is a critical parameter that affects the final structure and amount of organic material incorporated. researchgate.net
The conformation of the intercalated alkyl chains can range from a monolayer of horizontally oriented chains to a bilayer or even a paraffin-like arrangement where the chains are tilted at a steep angle relative to the clay sheets, leading to significant variations in basal spacing. researchgate.net
Table 1: Influence of Reaction Conditions on the Intercalation of Octadecylammonium into Montmorillonite
| Amine/Clay Ratio (mmol/g) | HCl/Amine Ratio | Basal Spacing (Å) | Organic Matter (%) | Inferred Arrangement of Alkyl Chains |
| 1.0 | 1.0 | 13.4 | 10.4 | Monolayer |
| 2.0 | 1.0 | 22.1 | 29.5 | Bilayer |
| 2.0 | 0.5 | 36.7 | 39.8 | Paraffin-type with high tilt angle |
| 3.0 | 1.0 | 21.7 | 34.2 | Bilayer |
This table is generated based on findings from the intercalation of octadecylamine, a precursor to MTOAB, illustrating the principles of structural control. researchgate.net
Size-Selective Synthesis in the Presence of Quaternary Ammonium Bromides
Quaternary ammonium bromides, including MTOAB and its close structural analogue tetraoctylammonium bromide (TOAB), are widely used as capping agents or stabilizers in the synthesis of nanoparticles. nih.govresearchgate.netnajah.edu Their primary role is to control the size and prevent the aggregation of nanoparticles during and after their formation. nih.gov The long alkyl chains of these molecules provide a steric barrier, stabilizing the nanoparticle surface.
The mechanism of size control often involves the quaternary ammonium salt acting as a phase-transfer catalyst, transporting reagents across the interface of a two-phase system, and as a surface ligand that modulates the growth of the nanocrystals. rsc.org Research on the synthesis of gold nanoclusters using TOAB has shown that the size of the resulting nanoparticles can be precisely tuned by simply varying the amount of the quaternary ammonium salt used. rsc.org In this context, TOAB serves two functions: it transfers the gold precursor from the aqueous phase to the organic phase and also shuttles the reducing agent to the reaction site, allowing for a controlled reduction process. rsc.org
The concentration of the quaternary ammonium bromide directly influences the nucleation and growth kinetics of the nanoparticles. A higher concentration of the capping agent can lead to the formation of smaller nanoparticles by stabilizing a larger number of small nuclei and preventing their further growth and aggregation. Other reaction parameters also play a crucial role in size-selective synthesis.
Key factors influencing size-selective synthesis include:
Stabilizer Presence: The addition of a stabilizer like TOAB is critical for controlling nanoparticle size. researchgate.netnajah.edu
Temperature: The reaction temperature affects the kinetics of the nanoparticle formation, with different temperatures leading to different average particle sizes. researchgate.netnajah.edu
Concentration of Reagents: The concentration of precursors and reducing agents, as well as the type of acid used in some precipitation methods, can significantly impact the final size of the nanoparticles. researchgate.netnajah.edu
Table 2: Effect of Reaction Parameters on the Size of Sulfur Nanoparticles Using Tetraoctylammonium Bromide (TOAB) as a Stabilizer
| Reaction Temperature (°C) | Acid (HCl) Concentration (M) | Stabilizer (TOAB) | Average Nanoparticle Size (nm) |
| 30 | 2.0 | Absent | 8.9 |
| 30 | 2.0 | Present | 4.2 |
| 50 | 2.0 | Absent | 7.5 |
| 50 | 2.0 | Present | 2.4 |
| 60 | 2.0 | Absent | 6.8 |
| 60 | 2.0 | Present | 3.1 |
This table is based on findings for Tetraoctylammonium Bromide (TOAB), a close structural analogue to MTOAB, demonstrating the principle of size-selective synthesis. researchgate.netnajah.edu
Advanced Characterization and Spectroscopic Investigations of Methyltrioctadecylammonium Bromide Systems
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is a primary technique for probing the structural changes in clays (B1170129) upon intercalation with surfactant molecules. By measuring the angle and intensity of X-rays scattered by the crystalline structure of the clay, the basal spacing, or d(001) value, can be determined, providing direct evidence of interlayer expansion.
Analysis of Basal Spacings and Interlayer Expansion in Organoclays
The intercalation of cationic surfactants like ODTMA into the interlayer galleries of montmorillonite (B579905) clay neutralizes the layer charge and replaces the inorganic cations (like Na+). This process leads to a significant expansion of the interlayer space to accommodate the bulky organic molecules. researchgate.net The original hydrophilic clay surface is rendered hydrophobic. researchgate.net
The extent of this expansion is a function of the surfactant concentration, often measured relative to the cation exchange capacity (CEC) of the clay. appliedmineralogy.com Initially, the basal spacing of the unmodified Na-montmorillonite is approximately 11.69 Å. qut.edu.au As the ODTMA concentration increases, the basal spacing expands in a stepwise manner, reflecting distinct packing arrangements of the surfactant within the galleries. appliedmineralogy.com At concentrations up to the clay's CEC, the surfactant is primarily intercalated via cation exchange. At higher concentrations, excess surfactant molecules can be adsorbed onto the external surfaces or form aggregates within the interlayer spaces through van der Waals interactions. appliedmineralogy.comqut.edu.au
The table below presents typical XRD data for ODTMA-modified montmorillonite, showing the relationship between surfactant loading and the resulting basal spacing.
| Surfactant Loading (CEC) | Basal Spacing (d₀₀₁) (Å) | Interlayer Expansion (Å) |
| 0.0 (Unmodified Clay) | 11.69 | 2.09 |
| 0.2 | 13.55 | 3.95 |
| 0.4 | 13.62 | 4.02 |
| 0.6 | 17.71 | 8.11 |
| 0.8 | 17.94 | 8.34 |
| 1.0 | 19.72 | 10.12 |
| 1.5 | >20 | >10.4 |
| 2.0 | >20 | >10.4 |
| 4.0 | >20 | >10.4 |
| Data derived from studies on ODTMA-modified Wyoming montmorillonite SWy-2. qut.edu.au The interlayer expansion is calculated by subtracting the thickness of the silicate (B1173343) layer (~9.6 Å). |
Investigation of Surfactant Arrangement within Clay Interlayers
The magnitude of the basal spacing provides critical insights into the orientation and arrangement of the surfactant alkyl chains within the clay interlayers. researchgate.netappliedmineralogy.com Different d-spacing values correspond to specific molecular configurations:
Lateral Monolayer: At low surfactant concentrations (e.g., 0.2 and 0.4 CEC), the observed basal spacings of around 13.6 Å suggest a lateral-monolayer arrangement. appliedmineralogy.comqut.edu.au In this configuration, the octadecyl chains lie flat, parallel to the internal silicate surfaces. researchgate.net
Lateral Bilayer: As the surfactant loading increases to 0.6 and 0.8 CEC, the basal spacing jumps to approximately 17.7-17.9 Å. qut.edu.au This value is consistent with a lateral-bilayer arrangement, where two layers of surfactant molecules are interpenetrated, with the alkyl chains still oriented parallel to the clay sheets. appliedmineralogy.comqut.edu.au
Pseudotrimolecular Layer: At concentrations of 1.5 CEC and above, the basal spacing expands beyond 20 Å. This indicates the formation of a pseudotrimolecular layer. appliedmineralogy.comqut.edu.au This arrangement involves a bilayer with additional surfactant molecules forming micelle-like aggregates within the interlayer space, leading to a more disordered, paraffin-like configuration. appliedmineralogy.com For loadings around 1.0 CEC, the arrangement is considered transitional between a lateral-bilayer and a pseudotrimolecular structure. qut.edu.au
Thermal Analysis Techniques (Thermogravimetric Analysis (TG/TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are essential for evaluating the thermal stability of organoclays and understanding the interactions between the surfactant and the clay host.
Assessment of Thermal Stability and Decomposition Pathways of MTOAB Organoclays
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition. For ODTMA-organoclays, the thermal decomposition typically proceeds in four main steps. appliedmineralogy.comappliedmineralogy.comqut.edu.au
Dehydration of Adsorbed Water: A mass loss from ambient temperature up to about 100°C is attributed to the removal of physically adsorbed water on the external surfaces of the clay particles. appliedmineralogy.comqut.edu.au
Dehydration of Hydrated Cations: A second mass loss step occurs between approximately 88°C and 136°C, corresponding to the loss of water molecules that hydrate (B1144303) the exchangeable metal cations. appliedmineralogy.comqut.edu.au
Surfactant Decomposition: The primary decomposition of the organic surfactant occurs over a broad temperature range, typically from 179°C to 385°C. appliedmineralogy.comappliedmineralogy.comqut.edu.au The exact temperature and profile of this mass loss depend on the surfactant loading and its arrangement within the clay galleries. appliedmineralogy.com
Dehydroxylation: The final mass loss, occurring at high temperatures (e.g., 556°C to 636°C), is due to the removal of structural hydroxyl groups from the aluminosilicate (B74896) layers of the montmorillonite. appliedmineralogy.comappliedmineralogy.comqut.edu.au
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the temperature difference or heat flow between the sample and a reference, respectively. researchgate.net They show endothermic peaks corresponding to the dehydration and dehydroxylation events and exothermic peaks associated with the oxidative decomposition of the surfactant. researchgate.net
| Decomposition Stage | Typical Temperature Range (°C) | Associated Event |
| 1 | Ambient - 100 | Loss of physically adsorbed water. appliedmineralogy.com |
| 2 | 88 - 136 | Loss of hydration water from cations. appliedmineralogy.com |
| 3 | 179 - 385 | Decomposition and combustion of the organic surfactant. appliedmineralogy.com |
| 4 | 556 - 636 | Dehydroxylation of the clay mineral structure. appliedmineralogy.com |
Correlation of Thermal Behavior with Surfactant Molecular Environments
The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, provides a more detailed picture of the surfactant decomposition. The number of peaks in the surfactant decomposition region correlates with the different environments and binding strengths of the surfactant molecules. appliedmineralogy.compsu.edu
For instance, at low surfactant loading (e.g., 0.2 CEC), a single DTG peak at a high temperature (around 385°C) is often observed. psu.edu This suggests that the surfactant molecules are strongly bound to the clay surface, resulting in higher thermal stability. psu.edu
At intermediate and high surfactant loadings (e.g., 0.6 CEC and above), multiple DTG peaks appear at different temperatures (e.g., around 280°C and 380°C). appliedmineralogy.compsu.edu This indicates the presence of at least two distinct surfactant environments:
Strongly Bound Surfactant: The higher temperature peak (~380°C) corresponds to the decomposition of surfactant molecules ionically bonded to the silicate surface. appliedmineralogy.com
Weakly Bound Surfactant: The lower temperature peak (~280°C) is assigned to the decomposition of surfactant molecules that are held by weaker van der Waals forces to other surfactant molecules in bilayer or aggregate structures. appliedmineralogy.comappliedmineralogy.com
This correlation demonstrates that organoclays with lower surfactant packing densities can exhibit greater thermal stability compared to those with higher loadings where surfactant-surfactant interactions dominate. psu.edu
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful non-destructive method for obtaining molecular-level information about the conformation and environment of the surfactant within the clay galleries. nih.govnih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in molecular polarizability. nih.gov
In the context of MTOAB-organoclay systems, IR spectroscopy is particularly useful for studying the conformation of the long alkyl chains of the surfactant. The positions of the C-H stretching vibration bands (ν(CH₂)) are sensitive to the conformational order of the alkyl chains. A lower frequency for the asymmetric CH₂ stretching band (e.g., <2920 cm⁻¹) indicates a more ordered, all-trans conformation, while a higher frequency (e.g., 2928 cm⁻¹) suggests a more disordered, liquid-like state with a higher population of gauche conformers. psu.edu
Infrared Emission Spectroscopy (IES), which involves collecting IR spectra at elevated temperatures, can be used to monitor the thermal stability of the organoclay. psu.edunih.gov As the temperature increases, the disappearance of the characteristic C-H stretching bands provides direct evidence of the decomposition and removal of the surfactant from the clay. nih.gov This technique can also track changes in water content through the behavior of the O-H stretching and bending vibrations. psu.edu
Raman spectroscopy offers advantages for studying aqueous clay suspensions due to its weak signal from water, which can otherwise overwhelm the spectra in IR analysis. nih.gov It can provide complementary information on the symmetric vibrations of the surfactant and the silicate framework, aiding in a more complete structural analysis. nih.gov Both techniques together can provide a detailed "fingerprint" of the organoclay system, revealing information about surfactant-clay interactions and molecular arrangement. nih.govyoutube.com
Examination of CH Stretching Modes and Conformational Changes in MTOAB Alkyl Chains
The conformational state of the long octadecyl chains in Methyltrioctadecylammonium bromide (MTOAB) is critical to understanding the packing and phase behavior of its assemblies. Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, serves as a powerful tool for this examination by probing the C-H stretching modes.
The C-H stretching region of the spectrum, typically between 2800 and 3000 cm⁻¹, is highly sensitive to the conformational order of the alkyl chains. Key vibrational modes include the symmetric (d⁺) and antisymmetric (d⁻) methylene (B1212753) (CH₂) stretching modes, which appear around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The precise frequencies and shapes of these bands are diagnostic of the chain conformation.
In a highly ordered, all-trans configuration, characteristic of a crystalline or solid-gel state, the C-H stretching bands are sharp and appear at lower frequencies. Conversely, the introduction of gauche conformers, which creates kinks in the alkyl chains and signifies a more disordered or liquid-like state, leads to a broadening of these bands and a shift to higher frequencies.
Research on analogous long-chain quaternary ammonium (B1175870) compounds, such as cetyltrimethylammonium bromide, has established a clear correlation between spectroscopic features and chain order. nih.gov For instance, a splitting of the symmetric C-C stretching mode can indicate the coexistence of different types of trans-segments within a confined space, such as when intercalated within clay galleries. nih.gov Similarly, for MTOAB, changes in the intensity ratios of specific Raman bands can be used to quantify the relative population of trans and gauche conformers, providing insight into phase transitions and the influence of the environment on the packing of the octadecyl chains. nih.govumich.edu
Table 1: Representative Vibrational Frequencies for Alkyl Chain Conformational Analysis
| Vibrational Mode | Typical Frequency (cm⁻¹) | Conformational State Indicated |
|---|---|---|
| Symmetric CH₂ Stretch (d⁺) | ~2850 | Frequency increases with disorder (more gauche conformers) |
| Antisymmetric CH₂ Stretch (d⁻) | ~2920 | Frequency increases with disorder (more gauche conformers) |
| Symmetric C-C Stretch | ~1128 | Splitting of this band can indicate chain bending or multiple trans-segment environments. nih.gov |
Identification of Intermolecular Interactions within MTOAB Assemblies
The self-assembly of MTOAB into ordered structures like micelles, bilayers, or vesicles is governed by a delicate balance of intermolecular forces. The primary driving force for assembly in aqueous media is the hydrophobic effect, which causes the three long octadecyl chains to aggregate to minimize their contact with water molecules.
Within the aggregated structure, several key interactions stabilize the assembly:
Van der Waals Forces: These are the predominant attractive forces between the long, nonpolar octadecyl chains, promoting tight packing.
Electrostatic Interactions: The positively charged quaternary ammonium headgroup interacts with the negatively charged bromide counterion. In an assembly, these headgroups are arranged at the interface with the polar solvent, where they can also interact with solvent molecules and other ions.
Steric Repulsion: The bulky nature of the three octadecyl chains and the methyl group around the central nitrogen atom creates steric hindrance that influences the geometry and packing of the final assembly.
In some molecular systems, weak intermolecular interactions involving halogen atoms can play a primary role in directing the formation of highly ordered supramolecular nanostructures. rsc.org For MTOAB, while the bromide ion is primarily a counterion, potential weak hydrogen bonding or other electrostatic interactions involving the bromide cannot be entirely discounted, especially in the solid state or in low-polarity environments. The interplay of these forces dictates the critical micelle concentration (CMC), as well as the size, shape, and stability of the resulting MTOAB assemblies.
Surface-Sensitive and Microscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. bris.ac.uk For MTOAB films or assemblies, XPS analysis provides quantitative information on the key elements: carbon (C), nitrogen (N), and bromine (Br).
By irradiating the sample with a focused X-ray beam, photoelectrons are emitted, and their kinetic energy is measured. ntu.edu.tw The binding energy of these electrons is characteristic of the element and its chemical environment. High-resolution scans of the C 1s, N 1s, and Br 3d peaks can reveal information about the chemical bonding. For instance, the C 1s signal can be deconvoluted to distinguish between carbon in the alkyl chains (C-C, C-H), carbon bonded to the nitrogen headgroup (C-N), and any surface contaminants. The N 1s peak confirms the quaternary ammonium state, and the Br 3d peak confirms the presence of the bromide counterion. ntu.edu.tw
XPS is particularly useful for verifying the surface composition of MTOAB coatings or when studying its adsorption onto substrates. The elemental ratios, such as N/Br and C/N, can be compared to the theoretical stoichiometry to assess surface purity and integrity. nih.gov
Table 2: Expected XPS Binding Energies for MTOAB Surface Analysis
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) | Confirms presence of alkyl chains and headgroup bonding |
| Nitrogen | N 1s | ~402.0 | Identifies the quaternary ammonium (N⁺) state |
| Bromine | Br 3d | ~68-69 | Confirms presence of the bromide counterion |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology of MTOAB assemblies. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. nih.gov For MTOAB, SEM can be used to analyze the morphology of solid-state structures, evaporated films, or aggregates. It reveals information about the size, shape, and surface texture of particles or the structure of a film on a substrate. For example, SEM could distinguish between a smooth, continuous film and one composed of discrete, self-assembled domains. researchgate.net
Transmission Electron Microscopy (TEM) offers much higher resolution and provides information about the internal structure of a material. To study MTOAB assemblies like vesicles or lamellar phases in solution, cryogenic TEM (cryo-TEM) is often employed. nih.gov This technique involves rapidly freezing a thin film of the solution, preserving the structures in their native, hydrated state. Cryo-TEM can resolve the individual bilayers of vesicles or the layered arrangement in a liquid crystalline phase, providing direct evidence of the self-assembled architecture. Staining with heavy metal salts may be used in conventional TEM to enhance the contrast of the organic structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of MTOAB Intercalates and Self-Assemblies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed structural and dynamic information about molecules in solution. researchgate.net For MTOAB, both ¹H and ¹³C NMR are used to elucidate the structure of its self-assembled states and its interactions within intercalated compounds. nih.govnih.gov
In solution, the formation of micelles or other aggregates from MTOAB monomers can be monitored by NMR. Upon aggregation, changes in the chemical environment of the nuclei lead to shifts in their resonance frequencies and changes in signal line widths.
¹H NMR: The protons on the alkyl chains will typically show broader signals in an aggregated state compared to the free monomer, reflecting their reduced mobility within the hydrophobic core. The signals for the headgroup protons (N-CH₃ and N-CH₂) may also shift upon assembly due to changes in their local environment. claremont.edu
¹³C NMR: Similar to ¹H NMR, ¹³C signals provide information about the mobility of different parts of the molecule. The relaxation times (T₁ and T₂) of the carbon nuclei can be measured to quantitatively assess the dynamics of the alkyl chains, providing insight into the fluidity of the aggregate's core.
When MTOAB is intercalated into a host material, such as clay layers or a porous polymer, solid-state NMR can be employed. This technique can determine the conformation and orientation of the MTOAB molecules within the confined space of the host matrix.
Analytical Method Development for Bromide Detection in Complex Matrices
The accurate quantification of the bromide counterion is often necessary, particularly in environmental, biological, or industrial samples containing MTOAB. The development of robust analytical methods is challenging due to potential interference from the complex sample matrix. ekb.eg
Several analytical techniques have been developed for bromide detection:
Ion Chromatography (IC): This is one of the most common methods for anion analysis. IC separates bromide from other anions on an ion-exchange column, followed by detection using a conductivity detector. This method offers good sensitivity and selectivity. researchgate.net
Gas Chromatography (GC): For GC analysis, the inorganic bromide ion must first be derivatized to a volatile compound. A common approach involves reaction with propylene (B89431) oxide in an acidic medium to form 2-bromopropanol, which can then be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (MS). ekb.egnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods often involve pre-column derivatization to form a chromophoric or fluorophoric compound that can be easily detected. For example, bromide can be reacted to form 4-bromoacetanilide, which is then separated and quantified using a UV detector. researchgate.net
The choice of method depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. Method validation typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov
Table 3: Comparison of Analytical Methods for Bromide Detection
| Technique | Principle | Common Detector | Advantages | Disadvantages |
|---|---|---|---|---|
| Ion Chromatography (IC) | Ion-exchange separation of anions | Conductivity | Direct analysis, good for various water samples. researchgate.net | Matrix suppression effects can occur. |
| Gas Chromatography (GC) | Separation of volatile derivatives | ECD, Mass Spectrometry (MS) | Very high sensitivity (especially with ECD). ekb.egnih.gov | Requires sample derivatization step. ekb.eg |
| HPLC | Separation of derivatized analyte | UV-Vis, Fluorescence | Applicable to complex matrices after cleanup. researchgate.net | Requires sample derivatization step. researchgate.net |
| Polarography | Electrochemical reduction/oxidation | Dropping Mercury Electrode | Specific for electroactive species. | Less common, can be affected by interfering substances. researchgate.net |
Mechanistic Insights into Interactions and Phenomena Involving Methyltrioctadecylammonium Bromide
Adsorption Mechanisms in MTOAB-Modified Systems
Organoclays, created by modifying clay minerals with quaternary ammonium (B1175870) cations like MTOAB, serve as effective sorbents for removing organic pollutants from aqueous environments. bohrium.com The modification process transforms the naturally hydrophilic clay surface into an organophilic one, significantly enhancing its capacity to adsorb non-ionic organic compounds. bohrium.com
Adsorption of Organic Pollutants on MTOAB Organoclays
The adsorption of organic pollutants onto MTOAB-modified organoclays is a complex process influenced by several factors, including the properties of the pollutant, the nature of the organoclay, and the surrounding environmental conditions. The primary mechanism driving this adsorption is the partitioning of the organic pollutant into the organic phase created by the long alkyl chains of the MTOAB cations intercalated within the clay layers. researchgate.net This process is largely driven by hydrophobic interactions. researchgate.netnih.gov
The effectiveness of organoclays in removing organic contaminants is also dependent on the structure of the quaternary ammonium cation used for modification. nih.gov For instance, the length of the alkyl chain plays a crucial role; longer chains generally lead to a higher adsorption capacity for hydrophobic pollutants. nih.gov This is because longer chains create a more extensive and nonpolar organic phase, which acts as a more effective partition medium for the pollutants. researchgate.net The arrangement of the surfactant molecules within the clay's interlayer space is also a key determinant of the adsorption capacity. researchgate.net
The type of organic pollutant also dictates the adsorption efficiency. For example, studies have shown that for a given organoclay, the adsorption of phenolic compounds can vary, with the degree of adsorption depending on the specific phenol (B47542) derivative. bohrium.com The hydrophobicity of the pollutant is a major factor, with more hydrophobic compounds generally exhibiting greater adsorption. nih.govnih.gov
Kinetics and Isotherms of Adsorption Processes
To understand the rate and equilibrium of adsorption, kinetic and isotherm models are employed. These models provide valuable insights into the adsorption mechanism and the affinity between the adsorbent and the adsorbate.
Adsorption Kinetics: The rate at which pollutants are adsorbed onto MTOAB organoclays is often described by kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model, in particular, has been found to be a good fit for the adsorption of various organic pollutants on organoclays, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. niscpr.res.in Studies on similar systems have shown that equilibrium is often reached within a few hours. researchgate.net
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the pollutant in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are the most commonly used to analyze adsorption data. unacademy.comyoutube.com
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. core.ac.uktaylorandfrancis.comwikipedia.org It suggests that once a molecule occupies a site, no further adsorption can take place at that site. The Langmuir model is often applicable in systems where strong specific interactions occur between the adsorbate and the adsorbent. niscpr.res.in
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats and affinities. core.ac.uktaylorandfrancis.com It is often a better fit for adsorption on organoclays, indicating the heterogeneous nature of the adsorbent surface and the presence of different types of adsorption sites. researchgate.netcrimsonpublishers.com The Freundlich model suggests that the adsorption energy decreases exponentially as the adsorption centers of the adsorbent are occupied.
The fit of experimental data to these models can provide information about the nature of the adsorption process. For example, a better fit to the Freundlich model suggests multilayer adsorption and a heterogeneous surface. researchgate.netcrimsonpublishers.com
| Model | Key Assumptions | Information Provided |
|---|---|---|
| Pseudo-second-order | The rate-limiting step is chemisorption. | Provides the rate constant of adsorption. |
| Langmuir Isotherm | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. core.ac.uktaylorandfrancis.comwikipedia.org | Determines the maximum adsorption capacity. taylorandfrancis.com |
| Freundlich Isotherm | Adsorption on a heterogeneous surface with non-uniform energy distribution of active sites. core.ac.uktaylorandfrancis.com | Indicates the adsorption intensity and favorability of the process. taylorandfrancis.com |
Role of Hydrophobic Interactions and Partitioning in MTOAB-Mediated Adsorption
The primary driving forces for the adsorption of nonpolar organic pollutants onto MTOAB organoclays are hydrophobic interactions and partitioning. researchgate.netnih.govnih.gov The long octadecyl chains of the MTOAB cations create a nonpolar, organic-rich environment within the interlayer spaces of the clay. This organic phase acts as a partition medium, effectively extracting hydrophobic pollutants from the aqueous phase. researchgate.net
The process can be visualized as the pollutant molecules seeking a more thermodynamically favorable environment by moving from the polar water phase to the nonpolar organic phase of the organoclay. This partitioning mechanism is particularly significant for pollutants with low water solubility and high hydrophobicity. nih.gov The strength of these hydrophobic interactions is influenced by the chain length of the surfactant; longer chains lead to stronger interactions and enhanced adsorption. nih.gov
In essence, the organoclay acts like a solid-phase organic solvent, and the adsorption process is akin to a liquid-liquid extraction. This partitioning mechanism is often the dominant mode of uptake for a wide range of organic contaminants by organoclays. researchgate.net
Interfacial Phenomena and Self-Assembly of Methyltrioctadecylammonium Bromide
MTOAB, as a cationic surfactant, exhibits a strong tendency to self-assemble at interfaces, such as the air-water and solid-water interfaces. This self-assembly behavior is crucial for its function in various applications.
Monolayer and Bilayer Formation at Air-Water and Solid-Water Interfaces
At the air-water interface , MTOAB molecules arrange themselves to form a monolayer, with their hydrophilic headgroups oriented towards the water phase and their hydrophobic octadecyl tails pointing towards the air. researchgate.net This arrangement minimizes the unfavorable contact between the hydrophobic tails and water, thereby reducing the surface tension of the water. The packing density of the MTOAB molecules in the monolayer depends on the concentration of the surfactant in the bulk solution. researchgate.net
At the solid-water interface , the adsorption and self-assembly of MTOAB are influenced by the nature of the solid surface. On negatively charged surfaces like mica, MTOAB molecules can adsorb through electrostatic interactions, leading to the formation of a monolayer. rsc.orgcam.ac.uk With increasing concentration, a second layer can form through hydrophobic interactions between the alkyl chains, resulting in a bilayer structure. rsc.orgcam.ac.uk This bilayer formation is a key aspect of how organoclays are formed. The formation of supported lipid bilayers can also be achieved through techniques like Langmuir-Blodgett transfer or vesicle fusion. nih.govmdpi.com
The structure of these self-assembled layers can be complex. For instance, at the mica-water interface, while didodecyldimethylammonium (B1216837) bromide (a related double-chain surfactant) forms a well-ordered bilayer, cetyltrimethylammonium bromide (a single-chain surfactant similar to MTOAB) can exhibit competition between bilayer formation and the formation of cylindrical micelles. rsc.orgcam.ac.uk
Dynamics of Alkyl Chain Assembly and Ordering in MTOAB Systems
The long octadecyl chains of MTOAB play a critical role in the structure and properties of the self-assembled layers. The arrangement and ordering of these alkyl chains are influenced by factors such as temperature, surface pressure, and the presence of other molecules.
In MTOAB-modified systems, the alkyl chains can exist in different conformational states. At lower surface coverages or higher temperatures, the chains are typically in a more disordered, liquid-like state with a higher proportion of gauche conformations. nih.gov As the surface coverage increases or the temperature decreases, the chains can undergo a phase transition to a more ordered, solid-like state, characterized by a higher proportion of all-trans conformations. nih.govrsc.org This ordering is driven by van der Waals interactions between the alkyl chains. nih.gov
Conformational Changes of MTOAB Alkyl Chains under External Stimuli (e.g., Pressure)
The alkyl chains of amphiphilic molecules can undergo conformational changes in response to external stimuli such as pressure. While specific studies on the effect of pressure on MTOAB's alkyl chain conformation were not found, research on related systems provides valuable insights. For instance, in lipid monolayers, increasing lateral pressure can induce changes in the tilt angle of the lipid tails to optimize van der Waals interactions, especially when the monolayer is coupled with a polyelectrolyte. uni-muenster.de
The phase behavior of cationic lipids like DODAB is known to be sensitive to temperature, exhibiting coagel, gel, and fluid phases, which involve different degrees of ordering and dynamics of the alkyl chains. nih.gov It is reasonable to infer that pressure would similarly influence the phase and conformational state of MTOAB's three octadecyl chains. High pressure generally favors more ordered, all-trans conformations of alkyl chains to minimize volume. Therefore, applying pressure to a system containing MTOAB would likely induce a transition towards a more condensed and ordered state, characterized by a higher degree of chain straightness and closer packing. The triple-chain structure of MTOAB would likely result in complex conformational responses to pressure due to the increased steric hindrance and intermolecular interactions between the chains.
Applications of Methyltrioctadecylammonium Bromide in Advanced Materials and Environmental Technologies
Organoclay Nanocomposites for Environmental Remediation
Organoclays, derived from the modification of natural clays (B1170129) like montmorillonite (B579905) with quaternary ammonium (B1175870) compounds such as Methyltrioctadecylammonium bromide, exhibit enhanced capabilities for adsorbing pollutants. The introduction of the large organic MTOAB cation transforms the typically hydrophilic clay surface into an organophilic one, creating an effective partitioning medium for organic contaminants and a site for potential ion exchange with heavy metals.
Removal of Specific Organic Pollutants (e.g., p-nitrophenol, phenols) from Aqueous Solutions
MTOAB-modified montmorillonite clay has been specifically engineered and successfully tested for the removal of p-nitrophenol, a toxic organic pollutant, from aqueous solutions. The synthesis of this organoclay results in a significant expansion of the montmorillonite clay's interlayer spacing, from 1.24 nm to a maximum of 5.20 nm, as confirmed by X-ray diffraction (XRD) patterns researchgate.net. This expansion creates a greater surface area and a more favorable environment for the adsorption of organic molecules.
Thermal analysis of the MTOAB-organoclay demonstrates a strong bond between the surfactant and the clay's siloxane layers researchgate.net. When p-nitrophenol is introduced, it interacts strongly with this modified surface. Research suggests that the p-nitrophenol molecule penetrates the siloxane layer of the clay, bonding through the ditrigonal spaces of the hexagonal units to the inner hydroxyl groups researchgate.netdoi.org. This interaction is supported by infrared spectroscopy, which shows shifts in the stretching vibrations of the p-nitrophenol's hydroxyl group and significant changes in the siloxane stretching bands of the clay researchgate.net. The effectiveness of MTOAB-organoclay in removing p-nitrophenol highlights its potential as a specialized adsorbent for phenolic compounds.
Interactive Data Table: Structural Changes in Montmorillonite Clay upon Modification with MTOAB
| Property | Unmodified Montmorillonite Clay | MTOAB-Modified Organoclay |
|---|---|---|
| Interlayer Spacing (d-spacing) | 1.24 nm | Up to 5.20 nm |
| Surface Nature | Hydrophilic | Organophilic/Hydrophobic |
| Adsorption Target | Cations | Organic Pollutants (e.g., p-nitrophenol) |
Data sourced from XRD pattern analysis of MTOAB-modified organoclays. researchgate.net
Adsorption of Heavy Metal Ions by Organoclays
The modification of clays with cationic surfactants like MTOAB is primarily aimed at enhancing the adsorption of organic, non-ionic pollutants by creating a hydrophobic surface. While organoclays are studied for heavy metal remediation, the mechanism is complex. The large organic cations occupy the clay's natural cation exchange sites, which are also the primary sites for adsorbing cationic heavy metals. This can lead to competition between the surfactant cations and the metal ions for the available adsorption sites.
Some studies on organoclays made with surfactants similar to MTOAB have shown that the intercalation of these organic cations can sometimes reduce the adsorption capacity for heavy metal cations due to this competition and the neutralization of the negative surface charge. However, in some scenarios, organoclays can simultaneously adsorb both heavy metals and organic contaminants, acting as dual-sorptive materials acs.org. Specific research detailing the efficacy and mechanisms of this compound-modified clays for the adsorption of heavy metal ions is not extensively available, indicating a potential area for future investigation.
Water Purification Applications Using MTOAB-Modified Adsorbents
The development of MTOAB-modified adsorbents is driven by the critical need for effective water purification technologies researchgate.net. The successful use of MTOAB-organoclay to remove p-nitrophenol from water serves as a direct application in this area researchgate.netdoi.org. By transforming hydrophilic clay into a material that effectively attracts and holds organic pollutants, MTOAB-based adsorbents can be used in filtration systems to treat industrial wastewater containing phenols and other similar organic compounds. The strong bonding observed between the pollutant and the adsorbent ensures that contaminants are effectively sequestered from the water researchgate.net.
Functional Membranes and Chemical Sensors
The unique chemical properties of this compound make it a valuable component in the fabrication of ion-selective electrodes (ISEs), which are a type of chemical sensor used for detecting specific ions in a solution.
Development of Perchlorate-Selective Membranes Utilizing MTOAB
The development of ion-selective electrodes often relies on an ionophore that has a high affinity for the target ion. For anionic pollutants like perchlorate (ClO₄⁻), a cationic species is required in the membrane. While various quaternary ammonium salts are used in anion-selective electrodes, research into long-chain methyltrialkylammonium salts has shown that selectivity is highly dependent on the length of the alkyl chains.
Specifically, studies on methyltrialkylammonium salts with alkyl chain lengths of n=16 and n=18, which includes this compound (n=18), demonstrated a marked improvement in selectivity for chloride (Cl⁻) over more lipophilic anions like perchlorate nih.gov. The magnitude of this improved selectivity for chloride over perchlorate was a factor of 15 for the n=18 compound nih.gov. This indicates that MTOAB is not an ideal ionophore for a perchlorate-selective membrane, as it would preferentially respond to chloride ions if present. Instead, its properties are better suited for chloride-selective applications.
Chloride-Selective Polymeric Membrane Electrodes
Research has identified long-chain methyltrialkylammonium salts as highly effective ion-sensing components for chloride-selective electrodes (ISEs) nih.gov. The use of this compound (n=18) in polyvinyl chloride (PVC) membranes has been shown to significantly enhance the electrode's selectivity for chloride ions over other interfering anions, including perchlorate, deviating from the typical Hofmeister selectivity pattern nih.gov.
These advanced ISEs exhibit the fundamental characteristics required for practical applications, such as appropriate slope sensitivity and response times nih.gov. The improved accuracy and selectivity make MTOAB a strong candidate to become a standard compound for use in the next generation of chloride ISEs, particularly for applications like the analysis of chloride in blood serum where precision is critical nih.gov.
Interactive Data Table: Selectivity Improvement of MTOAB-based Electrodes
| Ionophore Alkyl Chain Length | Target Ion | Improvement in Selectivity (vs. MTDDA, n=12) | Application |
|---|---|---|---|
| n=18 (MTOAB) | Chloride (Cl⁻) | Marked improvement over perchlorate and other anions | High-accuracy chloride analysis (e.g., in blood serum) |
Data based on studies of long-chain methyltrialkylammonium salts in anion-selective electrodes. nih.gov
Design of Layered Chemical Sensors with Alkylammonium Cations
This compound is utilized as an organic surfactant and an alkylammonium cation in the design of layered chemical sensors. chemodex.com The fundamental principle behind these sensors involves the intercalation of MTOAB between the layers of inorganic materials, such as layered silicates, to create specialized "organoclays."
The process modifies the properties of the inorganic host material, creating a tailored interlayer environment. The long, hydrophobic octadecyl chains of MTOAB produce a paraffin-like, nonpolar environment within the layers of the host material. This organic-inorganic hybrid material can then be deposited as a thin film on piezoelectric sensors or other transducer surfaces.
The selectivity of these chemical sensors is governed by the specific nature of the interlayer environment created by the alkylammonium cations. chemodex.com By carefully choosing the cation, like MTOAB, scientists can control the sorption capabilities of the sensor. The nonpolar environment created by MTOAB's long alkyl chains can offer preferential sorption for nonpolar molecules, allowing the sensor to selectively detect certain chemical analytes from a mixture. This makes MTOAB a key component in the development of sensing materials for selective chemical detection. chemodex.com
Biomedical and Biochemical Applications
The distinct amphiphilic structure of MTOAB and similar long-chain quaternary ammonium salts (QAS) underpins their relevance in biomedical and biochemical contexts. Their applications are primarily derived from their ability to interact with and disrupt biological membranes.
While specific research on MTOAB in drug delivery is limited, the established roles of other long-chain QAS provide a strong model for its potential applications. Cationic lipids and surfactants are critical components in various drug delivery systems due to their ability to interact with and carry therapeutic agents. For instance, similar molecules like didodecyldimethylammonium (B1216837) bromide (DDAB) are used to optimize the composition of liposomes, which are vesicles used to encapsulate and deliver drugs. nih.gov
These cationic lipids can facilitate the anchoring of nanoparticles to the surface of liposomes, creating more complex and functional delivery vehicles. nih.gov Furthermore, surfactants like cetyltrimethylammonium bromide (CTAB) are widely used as templates in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), which can be loaded with drugs for controlled release. rug.nl Given its structure as a triple-chain cationic lipid, MTOAB could potentially be employed in forming stable vesicles or in the surface modification of nanoparticles designed for targeted drug delivery.
The interaction of QAS with cell membranes is a foundational aspect of their biological activity. nih.gov MTOAB, with its positively charged quaternary ammonium head group and three long hydrophobic tails, serves as a model compound for studying these interactions. The primary mechanism involves the electrostatic attraction between the cationic headgroup and the negatively charged components of microbial or cell membranes. nih.govmdpi.com
Following this initial attraction, the long, hydrophobic alkyl chains can insert into and penetrate the lipid bilayer of the membrane. nih.govnih.govresearchgate.net This insertion disrupts the ordered structure of the membrane, altering its fluidity and permeability. mdpi.comresearchgate.net The physical disruption caused by the bulky hydrophobic tails can lead to the formation of pores or a general loss of membrane integrity, a process sometimes referred to as the "hole-poking" mechanism. mdpi.com This membranolytic action is a key area of biochemical study, as it underlies the compound's antimicrobial effects and its potential cytotoxicity. mdpi.com
Quaternary ammonium salts are a well-established class of antimicrobial agents. nih.gov Their efficacy is strongly dependent on their molecular structure, particularly the length of the alkyl chains. mdpi.com Long-chained QAS, such as MTOAB, exhibit a potent killing effect that stems from a dual-action mechanism:
Electrostatic Binding : The positively charged nitrogen atom binds to the negatively charged bacterial cell membrane, disrupting essential membrane functions and ionic balance. nih.gov
Physical Disruption : The long hydrophobic chains penetrate the cell membrane, causing significant physical damage that leads to the leakage of essential cytoplasmic components and ultimately, cell lysis. nih.gov
Research has shown that there is an optimal chain length for antimicrobial activity, as chains that are too long may fold or shield the positive charge, reducing efficacy. nih.gov However, compounds with long alkyl chains (typically up to C14 or C16) are highly effective at eradicating bacteria, including antibiotic-resistant strains. mdpi.com The presence of three C18 chains in MTOAB suggests it possesses the structural characteristics required for strong interaction with and disruption of bacterial membranes, making it a compound of interest for antimicrobial applications.
Development of Novel Polymeric and Hybrid Materials Incorporating MTOAB
The integration of MTOAB into larger material systems allows for the creation of novel polymeric and organic-inorganic hybrid materials with tailored properties. Its role extends beyond a simple additive to being a functional component that defines the material's characteristics.
One specific application is its use as a sensing material in chloride-selective polymeric membrane electrodes. chemodex.com In this context, MTOAB acts as a long-chain ionophore within the polymer matrix, facilitating the selective transport of chloride ions across the membrane, which forms the basis of the electrode's sensing capability.
More broadly, MTOAB and other alkylammonium cations are fundamental building blocks for organic-inorganic hybrid materials. As seen in the design of chemical sensors, they can be intercalated into layered inorganic hosts. chemodex.com This principle is also applied in other areas of materials science. For example, similar long-chain cations are used to direct the formation of layered perovskite nanoparticles and other structured materials. The organic cation acts as a spacer and a structure-directing agent, allowing for precise control over the material's nanoscale architecture and, consequently, its physical and chemical properties.
Theoretical and Computational Studies on Methyltrioctadecylammonium Bromide Systems
Molecular Dynamics Simulations of MTOAB Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a system over time.
The interaction of MTOAB with clay minerals is crucial for its application in organoclays, which are used in various industrial processes, including as sorbents for organic pollutants. MD simulations have been instrumental in elucidating the arrangement and dynamics of long-chain QACs within the interlayer spaces of clays (B1170129) like montmorillonite (B579905).
MD simulations of organoclays modified with single-chain QACs, such as cetyltrimethylammonium (CTMA) or hexadecyltrimethylammonium (HDTMA), which are structurally similar to MTOAB, have revealed that the arrangement of the surfactant molecules is highly dependent on their chain length and the cation exchange capacity (CEC) of the clay. nih.govnih.gov At low surfactant loadings, the alkyl chains tend to lie flat on the clay surface. As the loading increases, they can form various arrangements, including monolayers, bilayers, and pseudo-trilayers, where the alkyl chains are tilted with respect to the clay surface. scilit.com In the case of long-chain surfactants like MTOAB, a paraffin-type arrangement is often observed, where the long alkyl chains interdigitate and create a nonpolar, organic phase within the clay interlayer. cambridge.org
A study on dodecyl dimethyl benzyl (B1604629) ammonium (B1175870) (DDBA) intercalated montmorillonite showed that the ammonium head group anchors to the clay surface through electrostatic interactions, while the flexible lauryl tail is distributed within the interlayer space. cambridge.org For MTOAB, with its three long octadecyl chains, a complex, space-filling conformation within the clay gallery is expected, creating a highly effective partitioning medium for nonpolar organic compounds. The dynamics of these intercalated surfactants are also a key area of investigation. MD simulations show that while the cationic headgroups are relatively fixed at the clay surface, the long alkyl tails exhibit considerable mobility, which is essential for the sorption of other molecules. nih.gov
| Surfactant Loading (relative to CEC) | Observed Arrangement of Alkyl Chains | Primary Interaction with Clay | Implication for MTOAB |
|---|---|---|---|
| Low | Monolayer, chains parallel to the surface | Electrostatic (headgroup) and van der Waals (chain) | At low concentrations, MTOAB would likely form a monolayer on the clay surface. |
| Intermediate | Bilayer, tilted chains | Electrostatic and increased van der Waals between chains | With increasing concentration, a bilayer structure with interdigitating octadecyl chains is probable. |
| High (≥ CEC) | Paraffin-type arrangement, pseudo-quadrilayer | Strong inter-chain van der Waals forces creating an organic phase | At full loading, MTOAB would form a dense organic phase within the clay, maximizing its sorption capacity for nonpolar molecules. cambridge.org |
The interaction of QACs with biological membranes is of great interest due to their use as antimicrobial agents and their potential ecotoxicity. MD simulations have been employed to model the interactions of cationic surfactants with model cell membranes, typically composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC).
Studies on dioctadecyldimethylammonium bromide (DODAB), a double-chain cationic surfactant with structural similarities to MTOAB, have shown that these molecules can induce significant perturbations in the membrane structure. nih.govresearchgate.netnih.gov The primary mechanism involves the electrostatic attraction between the positively charged quaternary ammonium headgroup of the surfactant and the negatively charged phosphate (B84403) groups of the phospholipids in the membrane. nih.gov This initial interaction is followed by the insertion of the long hydrophobic alkyl tails into the nonpolar core of the membrane. nih.gov
This insertion disrupts the ordered packing of the lipid tails, leading to an increase in membrane fluidity and permeability. rsc.orgnih.gov At higher concentrations, these surfactants can cause the formation of pores or even the complete disintegration of the membrane, leading to cell lysis. For a molecule like MTOAB, with its three long octadecyl chains, a very strong disruptive effect on cell membranes can be anticipated due to the large hydrophobic volume that would be inserted into the lipid bilayer.
| Stage of Interaction | Key Molecular Events | Consequence for Membrane Integrity | Inferred Mechanism for MTOAB |
|---|---|---|---|
| Initial Approach | Electrostatic attraction between cationic headgroup and anionic phosphate groups of lipids. nih.gov | Adsorption to the membrane surface. | Strong initial binding to the cell surface. |
| Insertion | Penetration of hydrophobic alkyl tails into the lipid bilayer core. nih.gov | Disruption of lipid packing and increased membrane fluidity. rsc.org | The three octadecyl chains would cause significant disruption upon insertion. |
| Perturbation | Aggregation of surfactant molecules within the membrane, leading to pore formation. | Increased permeability, leakage of cellular contents, and eventual cell lysis. | High potential for membrane solubilization and potent antimicrobial/toxic effects. |
Quantum Chemical Calculations for MTOAB Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgnih.govnih.gov For MTOAB, these methods can provide fundamental insights into the stability of the quaternary ammonium cation and its interactions with other molecules.
Application of Linear Free Energy Relationships (LFERs) in Sorption Characterization
Linear Free Energy Relationships (LFERs) are a form of quantitative structure-activity relationship (QSAR) that correlate the rate or equilibrium constant of one reaction series with that of a related series. In environmental chemistry, polyparameter LFERs (pp-LFERs) are particularly useful for describing the partitioning of organic compounds between different environmental compartments.
The sorption of cationic surfactants like MTOAB to surfaces such as clays, sediments, and organic matter is a key process governing their environmental fate. nih.govconfex.com LFERs can be developed to predict the sorption coefficients of these compounds based on a set of molecular descriptors that quantify different types of intermolecular interactions. A general form of a pp-LFER for partitioning is:
log K = eE + sS + aA + bB + vV + c
where K is the partition coefficient, and the capital letters are solute descriptors representing the excess molar refraction (E), polarizability/dipolarity (S), hydrogen bond acidity (A), hydrogen bond basicity (B), and McGowan characteristic volume (V). The lowercase letters are corresponding system parameters that describe the complementary properties of the partitioning phase.
For cationic surfactants, additional descriptors are often needed to account for the strong electrostatic interactions. Studies on the sorption of various cationic surfactants have shown that hydrophobicity (related to the length of the alkyl chains) is a primary driver of sorption, with longer chains leading to stronger sorption. acs.org A QSAR study on the sorption of cationic surfactants to artificial cell membranes found a strong correlation between the membrane-water distribution coefficient (DMW) and the number of carbon atoms in the alkyl chain. acs.org Such relationships can be used to estimate the sorption behavior of MTOAB.
Development of Predictive Models for MTOAB System Behavior
Predictive models are essential for assessing the environmental fate, transport, and potential risks of chemicals like MTOAB. pandemicpact.orgnih.govmst.dk These models integrate information on the chemical's properties with the characteristics of the environmental system to forecast its distribution and persistence.
For QACs, including MTOAB, key processes that need to be modeled are their partitioning into wastewater solids, sediments, and soils, as well as their biodegradation rates. nih.govcolumbia.eduresearchgate.net Due to their cationic nature and long alkyl chains, compounds like MTOAB are expected to have a very high tendency to sorb to negatively charged particles, which significantly reduces their concentration in the aqueous phase but can lead to their accumulation in sludges and sediments. nih.gov
QSAR models are a cornerstone of predictive toxicology and environmental science. nih.govresearchgate.netmdpi.comnih.gov For cationic surfactants, QSARs have been developed to predict properties like the critical micelle concentration (CMC), aquatic toxicity, and irritation potential. researchgate.netnih.gov These models typically use descriptors that capture the molecule's hydrophobicity (e.g., logP or alkyl chain length) and the specific nature of the cationic headgroup. Machine learning approaches are also increasingly being used to develop more sophisticated predictive models for complex endpoints like surfactant phase behavior or CMC. acs.orgacs.org By inputting the structural features of MTOAB into such validated models, its environmental behavior and potential toxicological effects could be predicted, even in the absence of extensive experimental data for this specific compound.
Comparative Studies and Structure Activity Relationships of Methyltrioctadecylammonium Bromide
Comparison with Mono-, Di-, and Other Trialkyl Ammonium (B1175870) Surfactants
The behavior and efficacy of methyltrioctadecylammonium bromide (MTOAB) as a surfactant are best understood through comparative analysis with other quaternary ammonium salts (QASs). These comparisons often focus on the influence of the alkyl chain's length and the number of alkyl substituents on the ammonium headgroup.
Influence of Alkyl Chain Length and Number on Intercalation and Adsorption Behavior
The structure of a surfactant, particularly the length and number of its alkyl chains, plays a critical role in its ability to intercalate into and adsorb onto surfaces, such as those of clay minerals.
The length of the alkyl chain directly impacts the intercalation of QASs into materials like montmorillonite (B579905) clay. akjournals.com Generally, an increase in alkyl chain length leads to a larger basal spacing in the modified clay, indicating a greater degree of intercalation. akjournals.comresearchgate.net For instance, surfactants with shorter alkyl chains tend to result in organo-montmorillonites with a smaller maximum basal spacing (around 1.5 nm). In these cases, the surfactants primarily intercalate as cations, with a small number of surfactant molecules occupying interparticle pores in a "house-of-cards" arrangement. akjournals.com In contrast, surfactants with longer alkyl chains can produce a much larger maximum basal spacing (up to approximately 4.1 nm). akjournals.com With these longer chains, the surfactants exist in three forms: intercalated cations, intercalated surfactant molecules (as ionic pairs), and surfactant molecules within the interparticle pores. akjournals.com
The number of alkyl chains also significantly influences the arrangement of the surfactant within the clay galleries. For example, a surfactant with two long alkyl chains, such as di(hydrogenated tallow) ammonium chloride (DDA), can lead to a basal distance of 2.67 nm, suggesting a lateral bilayer conformation that may transition into an inclined paraffin-type bilayer structure. researchgate.net This highlights that both the length and the number of alkyl chains are determinant factors in the final structure of the organoclay.
The table below summarizes the effect of alkyl chain characteristics on the basal spacing of montmorillonite clay.
| Surfactant Characteristic | Resultant Basal Spacing | Intercalation/Adsorption Format |
| Short Alkyl Chain | ~1.5 nm | Primarily intercalated cations; some molecules in interparticle pores. akjournals.com |
| Long Alkyl Chain | ~4.1 nm | Intercalated cations, intercalated ionic pairs, and molecules in interparticle pores. akjournals.com |
| Two Long Alkyl Chains (e.g., DDA) | 2.67 nm | Lateral bilayer or inclined paraffin-type bilayer. researchgate.net |
Comparative Adsorption Efficiencies and Mechanisms of Related Cationic Surfactants
The efficiency and mechanism of adsorption for cationic surfactants are influenced by their molecular structure. The positive charge on the head group of cationic surfactants facilitates electrostatic interaction with negatively charged surfaces, such as clays (B1170129), leading to the exchange of inorganic cations with the surfactant. mdpi.com
Studies comparing different QASs for modifying montmorillonite have shown that the loading of the surfactant onto the clay can be relatively independent of the specific QAS type, with loading amounts in the range of 0.60–0.75 mmol/g per clay. nih.gov However, the resulting surface properties can vary dramatically. For example, modification with QASs containing a benzyl (B1604629) substitute group can render the clay surface superhydrophobic and non-wettable by water. nih.gov This is attributed to the benzyl groups preventing water penetration into the clay's interlayer spacing. nih.gov Conversely, clays modified with simple quaternary ammonium salts without a benzyl group may become more hydrophilic than the original clay. nih.gov
The adsorption mechanism is not solely dependent on cation exchange. At low concentrations, it is believed that longer alkyl chains lead to better inhibition performance in the context of clay swelling. nih.gov However, other studies have found that ionic liquids with shorter alkyl chains can show superior performance in suppressing clay swelling and dispersion at room temperature. nih.gov This suggests that factors such as the specific application and environmental conditions can alter the optimal surfactant structure.
Hydrophobicity Modifications of Organoclays by MTOAB and Other Surfactants
The modification of clays with surfactants like MTOAB is a common method to alter their surface properties from hydrophilic to hydrophobic. jpn.org This change is crucial for applications such as the creation of polymer-clay nanocomposites and for the adsorption of organic pollutants. mdpi.com
The degree of hydrophobicity achieved is strongly linked to the structure of the surfactant used. An increase in the alkyl chain length and the number of chains on the surfactant generally leads to increased hydrophobicity of the resulting organoclay. researchgate.net This effect is particularly pronounced when using cationic surfactants. researchgate.net
The table below illustrates the impact of different surfactant types on the wettability of modified montmorillonite.
| Surfactant Type | Resulting Surface Property | Reference |
| QAS with Benzyl Group | Superhydrophobic, water-non-wettable | nih.govjpn.org |
| QAS without Benzyl Group | More hydrophilic than pristine clay | nih.govjpn.org |
Structure-Activity Relationships in MTOAB-Mediated Processes and Applications
Structure-activity relationship (SAR) studies aim to connect the molecular structure of a compound to its observed biological or chemical activity. drugdesign.org In the context of MTOAB and related surfactants, SAR analyses help in understanding how variations in the molecular structure, such as alkyl chain length, impact their performance in various applications. nih.gov
For example, in the context of antibacterial agents, the length of the alkyl chain of quaternary ammonium compounds has a significant effect on their efficacy. Studies have shown that antibacterial potency can increase with alkyl chain length up to a certain point (e.g., a chain of 16 carbons). nih.gov However, if the chain becomes too long (e.g., 18 carbons), the antibacterial efficacy may decrease. nih.gov This is potentially due to the long chain folding over and masking the positively charged ammonium group, which is crucial for interacting with bacteria. nih.gov
Similarly, in applications like foam stabilization, the length of the alkyl chain of cationic surfactants influences foaming properties. researchgate.net These relationships are critical for designing surfactants with optimized performance for specific tasks, from drug delivery to industrial processes. drugdesign.orgyoutube.com
Synergistic Effects in Mixed Surfactant Systems Involving MTOAB
When two or more surfactants are mixed, the resulting properties can be superior to those of the individual components, a phenomenon known as synergism. nih.govuc.pt This is often observed in mixtures of cationic and nonionic surfactants.
The synergistic effect can manifest in various ways, such as enhanced foamability and floatability. nih.gov In a mixed system of a cationic surfactant and a nonionic alcohol, the presence of the nonionic component can significantly increase the foam height, an effect that is dependent on the hydrophobic tail length of the cationic surfactant. nih.gov The proposed mechanism involves the nonionic surfactant pre-adsorbing at the liquid/gas interface, which in turn increases the adsorption of the cationic surfactant. nih.gov In three-phase systems like flotation, the ionic surfactant can act as an anchor layer for the nonionic surfactant, which would not adsorb on its own. nih.gov
Synergism is also observed in mixtures of two cationic surfactants with different structures. For instance, mixing two similarly charged cationic surfactants can lead to a decrease in the critical micelle concentration (CMC) of the system, promoting micellization. uc.ptrsc.org The interaction between the different surfactant molecules in the mixed adsorption layer is believed to be the cause of these enhanced properties. nih.gov The degree of synergism often increases with greater asymmetry between the two surfactants in the mixture. researchgate.net
Future Research Directions and Emerging Trends for Methyltrioctadecylammonium Bromide
Advanced Functionalization and Hybrid Material Design Incorporating MTOAB
The long alkyl chains of MTOAB make it an ideal candidate for creating novel hybrid materials. Future research is expected to focus on more sophisticated methods of functionalization, moving beyond simple ion exchange in clays (B1170129) to the covalent attachment of MTOAB to polymers, nanoparticles, and other substrates. This could lead to materials with enhanced thermal stability, improved mechanical properties, and tailored surface chemistries.
An emerging trend is the design of organic-inorganic hybrid materials where MTOAB acts as a bridge between the two components. researchgate.net These hybrids can exhibit synergistic properties not found in the individual constituents. For instance, incorporating MTOAB into perovskite structures is being explored to enhance their stability and optoelectronic properties for applications in solar cells and light-emitting diodes. aps.orgbohrium.comresearchgate.net The development of such hybrid materials opens up possibilities for creating advanced sensors, coatings, and drug delivery systems.
Table 1: Potential Hybrid Materials Incorporating MTOAB and Their Prospective Applications
| Hybrid Material Component | Prospective Application |
| Perovskites | Solar cells, LEDs |
| Graphene/Graphene Oxide | Conductive films, sensors |
| Silica (B1680970) Nanoparticles | Drug delivery, catalysis |
| Cellulose Nanocrystals | Reinforced biocomposites, films |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation |
Exploration of Novel Catalytic and Reaction Engineering Applications
While quaternary ammonium (B1175870) salts are known phase-transfer catalysts, the specific catalytic potential of MTOAB is an area that warrants deeper investigation. Future research will likely explore its use in a wider range of organic reactions, particularly those requiring a non-polar environment. The long alkyl chains could provide a unique microenvironment for reactions, potentially leading to enhanced selectivity and reaction rates.
Furthermore, the immobilization of MTOAB onto solid supports could create robust and recyclable catalysts. nih.gov This aligns with the principles of green chemistry by simplifying catalyst separation and reducing waste. Research into the design of reactors specifically for MTOAB-based catalytic systems, including continuous flow reactors, could significantly improve process efficiency and scalability. The study of metal-organic frameworks (MOFs) as platforms for catalysis is a rapidly growing field, and the post-synthetic modification of these structures with molecules like MTOAB could lead to highly selective and stable heterogeneous catalysts. nih.gov
Refined Understanding of Environmental Transport and Fate of MTOAB-Based Materials
As the use of MTOAB and its derivatives expands, a more nuanced understanding of their environmental impact is crucial. epa.gov Future research must focus on the long-term fate and transport of MTOAB in various environmental compartments, including soil, water, and sediments. itrcweb.org This includes studying its biodegradation pathways, potential for bioaccumulation, and the formation of any persistent transformation products. itrcweb.org
Key research questions will revolve around how the structure of MTOAB influences its interaction with environmental matrices. For example, its strong adsorption to soil and sediment particles could limit its mobility but also create localized areas of high concentration. Understanding these processes is essential for developing accurate environmental risk assessments and for designing MTOAB-based materials that are effective for their intended purpose while minimizing their environmental footprint.
Computational Design and Predictive Modeling for Tailored MTOAB Systems
Computational modeling is a powerful tool for accelerating materials discovery and design. hilarispublisher.com In the context of MTOAB, molecular dynamics simulations and quantum mechanical calculations can provide insights into its behavior at the molecular level. nih.gov This can help researchers predict how MTOAB will interact with other molecules and surfaces, guiding the design of new materials with specific properties. mit.eduresearchgate.net
Future research will likely involve the development of predictive models that can screen large numbers of potential MTOAB derivatives and formulations for specific applications. energy.gov For example, models could be used to predict the swelling behavior of MTOAB-modified clays, the binding affinity of MTOAB for specific pollutants, or the catalytic activity of MTOAB in a given reaction. This computational approach can save significant time and resources compared to traditional experimental methods. hilarispublisher.com
Integration of MTOAB into Nanotechnology and Smart Materials Development
The self-assembly properties of MTOAB make it a promising building block for nanotechnology applications. bio-integration.org Researchers are exploring its use in the synthesis of nanoparticles, nanorods, and other nanostructures. The long alkyl chains can act as a template or stabilizing agent, allowing for control over the size and shape of the resulting nanomaterials. bio-integration.orggrafiati.com
An exciting future direction is the development of "smart" materials that can respond to external stimuli such as changes in temperature, pH, or light. By incorporating MTOAB into polymer gels, liquid crystals, or other responsive systems, it may be possible to create materials that can change their properties on demand. These could have applications in areas such as targeted drug delivery, self-healing materials, and environmental remediation. The functionalization of nanoparticles with MTOAB can enhance their biological applications in fields like biosensing and medical imaging.
Q & A
Basic Questions
Q. How can researchers confirm the purity and structural integrity of TODAB during synthesis?
- Methodological Answer : To verify purity and structure, use 1H-NMR spectroscopy to confirm the molecular identity and assess proton environments . Complement this with thermogravimetric analysis (TGA) to evaluate thermal stability and detect impurities (e.g., residual solvents or degradation products) . Elemental analysis (C, H, N, Br) should align with the theoretical composition (C₅₅H₁₁₄BrN, MW 869.42) . For chromatographic applications, ensure ≥99.0% purity via HPLC or ion-exchange chromatography .
Q. What are the recommended storage conditions to maintain TODAB stability?
- Methodological Answer : Store TODAB at +4°C in airtight, light-protected containers to prevent moisture absorption and photodegradation . Long-term stability (>2 years) is achievable under these conditions. For laboratory use, aliquot small quantities to minimize repeated exposure to ambient conditions .
Q. Which solvents are suitable for dissolving TODAB given its low water solubility?
- Methodological Answer : TODAB is insoluble in water but may dissolve in non-polar or weakly polar organic solvents (e.g., chloroform, dichloromethane, or tetrahydrofuran). Pre-test solubility via sonication in warm solvents (≤50°C) to avoid thermal decomposition (melting point: 89–92°C) . For membrane fabrication, combine TODAB with plasticizers (e.g., dioctyl sebacate) in solvent-casting methods .
Q. How should researchers safely handle TODAB in laboratory settings?
- Methodological Answer : Wear nitrile gloves and safety goggles to prevent skin/eye irritation. Use fume hoods for weighing and synthesis due to potential respiratory hazards. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention . Dispose of waste via approved protocols for halogenated organics.
Advanced Research Questions
Q. How can contradictions in adsorption capacity data for TODAB-modified organoclays be resolved?
- Methodological Answer : Cross-validate results using XRD to assess interlayer spacing changes, FTIR to identify functional group interactions, and TGA to quantify adsorbed species (e.g., p-nitrophenol) . For kinetic discrepancies, conduct time-resolved adsorption studies with varying pH and ionic strength to isolate competing mechanisms .
Q. What advanced techniques optimize TODAB’s role in anion-selective membranes for perchlorate detection?
- Methodological Answer : Optimize membrane selectivity by varying TODAB concentration (5–20 wt%) in polymer matrices (e.g., PVC). Use electrochemical impedance spectroscopy (EIS) to evaluate ion transport efficiency and potentiometric titrations to calibrate perchlorate sensitivity . Compare performance with alternative ionophores (e.g., tetradodecylammonium salts) to validate TODAB’s superiority in low-concentration regimes .
Q. How does TODAB’s alkyl chain length influence micelle formation in non-aqueous systems?
- Methodological Answer : Conduct dynamic light scattering (DLS) to measure micelle size and critical micelle concentration (CMC) in solvents like cyclohexane. Compare with shorter-chain analogs (e.g., cetyltrimethylammonium bromide) to correlate chain length with aggregation behavior . Use small-angle neutron scattering (SANS) to probe micelle morphology under varying temperatures .
Q. What strategies mitigate TODAB’s thermal degradation in high-temperature applications?
- Methodological Answer : Stabilize TODAB by blending with thermally resistant surfactants (e.g., perfluorinated compounds) or encapsulating in silica matrices. Monitor decomposition pathways via TGA-FTIR coupled analysis to identify volatile byproducts (e.g., alkyl bromides) and adjust annealing conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
